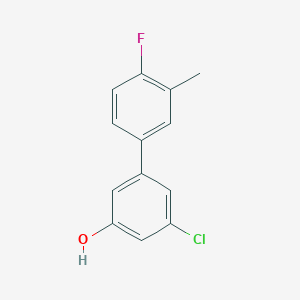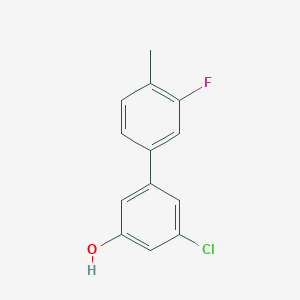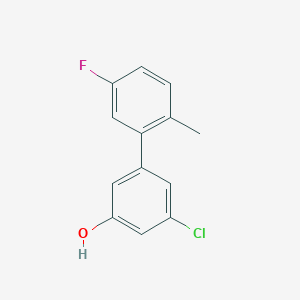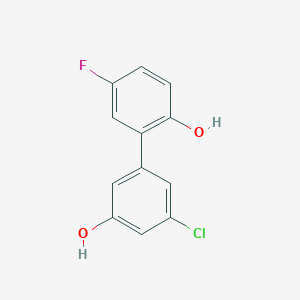
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% (3C5FHP) is a phenolic compound with molecular formula C8H6ClFOH and molecular weight of 182.58 g/mol. It is a colorless crystalline solid with a melting point of 166-168°C. 3C5FHP is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the synthesis of polymers, and a pharmaceutical intermediate. It has a wide range of biochemical and physiological effects, and is currently being studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers, and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% is not fully understood. It is believed to act as a pro-oxidant, inducing the production of reactive oxygen species (ROS) that can damage cellular components and lead to cell death. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to inhibit the activity of several enzymes involved in the synthesis of proteins and fatty acids, as well as the activity of several enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can induce apoptosis in cancer cells, inhibit the activity of several enzymes, and reduce the proliferation of several cell types. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to reduce inflammation and cell death in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of 95%. Additionally, it is relatively stable, and can be stored for long periods of time. However, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% is toxic, and should be handled with caution. Additionally, it can be difficult to obtain in large quantities, and is relatively expensive.
Zukünftige Richtungen
The potential therapeutic applications of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% are still being explored. Further research is needed to fully understand its mechanism of action, and to identify potential therapeutic targets. Additionally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% in the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% in the development of novel drugs and drug delivery systems.
Synthesemethoden
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-5-hydroxybenzaldehyde and 3-fluoro-5-hydroxybenzaldehyde in the presence of a base catalyst. The second step involves the condensation of the resulting 3-chloro-5-fluoro-4-hydroxybenzaldehyde with phenol. The reaction yields a yield of 95% of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZSEUKGQHUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685912 | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol | |
CAS RN |
1261908-41-1 | |
| Record name | [1,1′-Biphenyl]-3,3′-diol, 5-chloro-5′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















